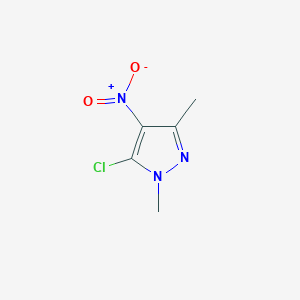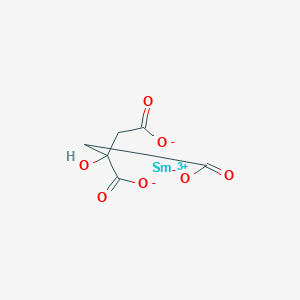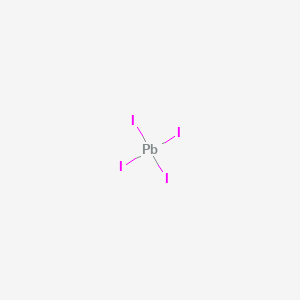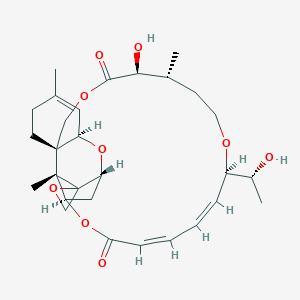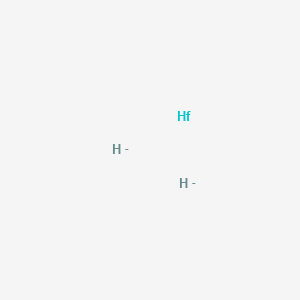
Hafnium dihydride
説明
Hafnium dihydride is a binary compound of hafnium and hydrogen . It is a type of metal hydride, characterized by its high hydrogen content . It appears as a crystalline solid . The oxidation number of hafnium in hafnium dihydride is 2 .
Molecular Structure Analysis
The structural and elastic properties of Hafnium dihydride have been investigated by first principles calculation based on density functional theory . The calculated lattice parameters are in good agreement with the available results .Chemical Reactions Analysis
Hafnium diboride (HfB2) nanoparticles have been prepared by a solid-state reaction of hafnium dioxide (HfO2), metallic magnesium (Mg), and sodium borohydride (NaBH4) at 700°C in an autoclave .Physical And Chemical Properties Analysis
Hafnium dihydride is a crystalline solid . Its density is 11400 kg/m^3 . The molecular weight of Hafnium dihydride is 180.51 . Hafnium dihydride is a refractory material that is stable in air at room temperature .科学的研究の応用
Hafnium dihydride, also known as dihydridehafnium or hafnium hydride, is a compound with intriguing properties that have found applications across various scientific fields. Below is a comprehensive analysis of six unique applications of hafnium dihydride, detailing the specific scientific field, application summary, methods, and outcomes for each.
Electronics
Application Summary
Hafnium dihydride is used in the electronics industry due to its high dielectric constant, making it suitable for use as a gate insulator in field-effect transistors (FETs).
Methods of Application
The compound is typically deposited onto silicon wafers using atomic layer deposition (ALD), a process that allows for precise control over the thickness and composition of the insulating layer.
Results and Outcomes
The use of hafnium dihydride in electronics has led to the development of transistors with higher performance, lower power consumption, and greater miniaturization potential .
Energy Storage
Application Summary
Hafnium dihydride’s ability to store hydrogen makes it a candidate for use in energy storage systems, particularly for hydrogen fuel cells.
Methods of Application
The compound is synthesized and integrated into energy storage systems where it can reversibly store and release hydrogen gas.
Results and Outcomes
Research has shown that hafnium dihydride can effectively store hydrogen, with potential applications in clean energy technologies .
Medical Imaging
Application Summary
Hafnium dihydride nanoparticles are explored as contrast agents in X-ray computed tomography (CT) due to their high atomic number, which provides better contrast than traditional iodine-based agents.
Methods of Application
Nanoparticles of hafnium dihydride are introduced into the body and their distribution is monitored using CT imaging.
Results and Outcomes
Studies indicate that hafnium dihydride nanoparticles offer superior contrast enhancement, potentially leading to more accurate diagnostics .
Aerospace Engineering
Application Summary
In aerospace engineering, hafnium dihydride is investigated for its use in thermal protection systems and as a neutron moderator in nuclear propulsion.
Methods of Application
The compound is applied to spacecraft surfaces or integrated into reactor designs where it can withstand high temperatures and absorb neutrons.
Results and Outcomes
Hafnium dihydride has demonstrated effective thermal and neutron absorption properties, contributing to the safety and efficiency of aerospace applications .
Catalysis
Application Summary
Hafnium dihydride is used as a catalyst in various chemical reactions, including biomass conversion and Meerwein–Ponndorf–Verley reduction.
Methods of Application
The compound is used in catalytic converters where it facilitates the transfer of hydrogen atoms during chemical reactions.
Results and Outcomes
The catalytic properties of hafnium dihydride have been shown to increase reaction efficiency and yield, with potential for sustainable and cost-effective industrial processes .
Nuclear Reactors
Application Summary
Hafnium dihydride is considered as a control material in nuclear reactors due to its neutron absorption capabilities.
Methods of Application
It is used in control rods where it can regulate the rate of fission by absorbing excess neutrons.
Results and Outcomes
The application of hafnium dihydride in nuclear reactors could lead to enhanced control over nuclear reactions, improving reactor safety and longevity .
This analysis highlights the versatility of hafnium dihydride across multiple scientific disciplines, showcasing its potential to contribute significantly to advancements in technology and industry.
Materials Science: High-Entropy Alloys
Application Summary
Hafnium dihydride is added to high-entropy alloys (HEAs) to optimize their properties for high-temperature applications. HEAs are a unique class of materials that consist of multiple principal elements, which can lead to exceptional mechanical, thermal, and chemical properties.
Methods of Application
Small amounts of hafnium dihydride are introduced into the alloy composition during the manufacturing process. The addition of Hf and other elements like molybdenum (Mo) can influence the characteristics of inclusions within the alloy, which are critical for the material’s performance at high temperatures.
Results and Outcomes
The inclusion of Hf in HEAs has been shown to reduce the presence of certain types of inclusions, such as Al2O3, and promote the formation of more stable Hf-rich inclusions. This modification in the inclusion characteristics can significantly enhance the high-temperature properties of the alloys, making them suitable for advanced industrial applications .
This application demonstrates the potential of Hafnium dihydride to contribute to the development of new materials with improved performance in demanding environments.
Exploring further, Hafnium dihydride (HfH2) has potential applications in the field of optoelectronics . Here’s an additional application:
Optoelectronics: Nonlinear Optical Materials
Application Summary
Hafnium dihydride is being researched for its nonlinear optical properties, which could be utilized in ultrafast and ultranarrow photonics applications.
Methods of Application
The compound can be used in the fabrication of devices that require materials with significant nonlinear optical responses, such as modulators and switches for optical computing and telecommunications.
Results and Outcomes
The unique properties of Hafnium dihydride in optoelectronic applications could lead to advancements in photonics, offering faster and more efficient data processing capabilities .
Safety And Hazards
特性
IUPAC Name |
hafnium;hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hf.2H/q;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGFBBAXRCHZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Hf-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Pfaltz and Bauer MSDS] | |
| Record name | Hafnium hydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20984 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hafnium dihydride | |
CAS RN |
12770-26-2 | |
| Record name | Hafnium dihydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012770262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hafnium hydride (HfH2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hafnium dihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HAFNIUM DIHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J86I9DW1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)


